molecular formula C9H16O3 B2824594 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1439896-77-1

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B2824594
CAS RN: 1439896-77-1
M. Wt: 172.224
InChI Key: RLCBBLMWDAUQQL-UHFFFAOYSA-N
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Description

“2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid” is also known as Ethyl tetrahydropyran-4-ylacetate . It has a molecular formula of C9H16O3 and a molecular weight of 172.224 g/mol . The IUPAC name for this compound is ethyl 2-(oxan-4-yl)acetate .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-Tetrahydropyranyl (THP-) ethers can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid” can be represented by the SMILES string CCOC(=O)CC1CCOCC1 . This indicates that the molecule contains an ethyl group (CC), an ester group (OC(=O)), and a tetrahydropyran ring (CC1CCOCC1).


Physical And Chemical Properties Analysis

“2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid” has a molecular weight of 172.224 g/mol . The compound is also known to exist in the form of a liquid .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid (pemedolac) demonstrates the compound's potent analgesic properties in primary screening. Its active (+)-enantiomer has a 1S,4R absolute configuration, as confirmed by crystallographic analysis (Katz et al., 1988).

  • Research on the marine fungus Penicillium sp. led to the discovery of new compounds, including variants of tetrahydropyran derivatives. These findings highlight the compound's potential in natural product chemistry and its versatility in forming structurally diverse molecules (Hong-Hua Wu et al., 2010).

  • The molecular structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydropyran-4-yl-ester has been synthesized and analyzed, showcasing the compound's structural stability and potential as a chemical precursor (Wei et al., 2006).

Chemical Reactions and Applications

  • The efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives highlights the compound's utility in creating new N-fused heterocycles (Aseyeh Ghaedi et al., 2015).

  • Studies on the stereocontrolled formation of cis-2,5-disubstituted tetrahydrofurans and cis-2,6-disubstituted tetrahydropyrans from enantiopure ketosulfinyl esters demonstrate the compound's versatility in synthesizing heterocycles and its potential in natural product synthesis (M. C. Carreño et al., 2003).

Natural Product Synthesis and Biological Activities

  • The isolation of (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from Erigeron annuus as a germination inhibitory constituent showcases the biological activity of tetrahydropyran derivatives and their potential applications in agriculture (H. Oh et al., 2002).

Safety and Hazards

The compound is known to be an irritant . It may be harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

properties

IUPAC Name

2-(4-ethyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-9(7-8(10)11)3-5-12-6-4-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCBBLMWDAUQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid

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